molecular formula C10H15NO3S2 B7583677 N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide

N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide

Cat. No. B7583677
M. Wt: 261.4 g/mol
InChI Key: BZKBJALKTWGQQJ-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide, also known as DMTTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of certain inflammatory markers in the blood, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide in lab experiments is its ability to selectively target certain enzymes involved in cancer cell growth and inflammation. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide. One area of interest is its potential use in combination with other therapeutic agents for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide and its potential use as an anti-inflammatory agent. Finally, there is a need for the development of more efficient synthesis methods for N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide to facilitate its use in future research.

Synthesis Methods

N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(trimethylsilyl)acetamide. The final step involves the reaction of the resulting intermediate with dimethylsulfoxonium methylide to produce N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide.

Scientific Research Applications

N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been studied for its potential therapeutic properties in various areas of research. One such area is cancer treatment, where N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-8(7-9-5-4-6-15-9)10(12)11(2)16(3,13)14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKBJALKTWGQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)C(=O)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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